molecular formula C9H10FNO B1329839 4-fluoro-N,N-dimethylbenzamide CAS No. 24167-56-4

4-fluoro-N,N-dimethylbenzamide

Cat. No.: B1329839
CAS No.: 24167-56-4
M. Wt: 167.18 g/mol
InChI Key: NUOGEPIJFRZXIN-UHFFFAOYSA-N
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Description

4-Fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . It is characterized by the presence of a fluorine atom attached to the benzene ring and two methyl groups attached to the nitrogen atom of the amide group. This compound is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N,N-dimethylbenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with N,N-dimethylamine to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-N,N-dimethylbenzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various biological targets. detailed studies on its specific molecular targets and pathways are limited .

Comparison with Similar Compounds

  • 4-Chloro-N,N-dimethylbenzamide
  • N,N-Dimethyl-4-methoxybenzamide
  • N,N-Dimethyl-4-trifluoromethylbenzamide

Comparison: 4-Fluoro-N,N-dimethylbenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. For instance, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug design .

Properties

IUPAC Name

4-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOGEPIJFRZXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178875
Record name N,N-Dimethyl p-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24167-56-4
Record name 4-Fluoro-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24167-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl p-fluorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024167564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl p-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the compound 2-[(1R)-1-{[2-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-3-yl]oxy}ethyl]-4-fluoro-N,N-dimethylbenzamide interact with ALK, and what are the potential downstream effects of this interaction?

A1: The research paper focuses on the structural analysis of human ALK in complex with the compound 2-[(1R)-1-{[2-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-3-yl]oxy}ethyl]-4-fluoro-N,N-dimethylbenzamide. [] The study determined the crystal structure of this complex, providing valuable insights into the specific interactions between the compound and the amino acid residues within the ALK active site. This information is crucial for understanding the inhibitory mechanism of the compound towards ALK.

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